Elevated Predicted Lipophilicity Distinguishes 5-Allyloxy-2-ethoxybenzamidine from Unsubstituted Benzamidine
The target compound possesses a higher predicted lipophilicity (XLogP3 = 1.8, computed by PubChem) compared to the parent scaffold benzamidine (XLogP3 = 0.7), reflecting the contribution of the allyloxy and ethoxy substituents [1]. A logP increase of +1.1 units generally corresponds to a >10-fold enhancement in membrane permeability in passive diffusion models, which is a critical consideration for intracellular target engagement or blood-brain barrier penetration [2].
| Evidence Dimension | Predicted partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | Benzamidine, XLogP3 = 0.7 |
| Quantified Difference | Δ XLogP3 = +1.1 |
| Conditions | PubChem computational prediction (XLogP3 3.0, 2019 release) |
Why This Matters
The ~1.1-log-unit lipophilicity increase can substantially influence passive membrane permeability and off-target binding profiles, making this scaffold a more suitable starting point for cell-permeable inhibitor design than unsubstituted benzamidine.
- [1] PubChem. (2025). 5-Allyloxy-2-ethoxybenzamidine (CID 20772457). XLogP3 = 1.8. National Library of Medicine. View Source
- [2] PubChem. (2025). Benzamidine (CID 2332). XLogP3 = 0.7. National Library of Medicine. View Source
